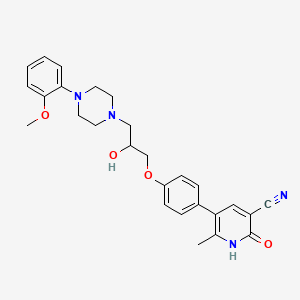
Saterinone
Cat. No. B1680787
Key on ui cas rn:
102669-89-6
M. Wt: 474.6 g/mol
InChI Key: KLEKLDFUYOZELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04631281
Procedure details


9.0 g of 1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol are heated under reflux in 100 ml of acetonitrile with 5.66 g of potassium carbonate, 0.67 g of tetrabutylammonium bisulphate and 2.52 g of cyanoacetamide for 36 hours. The solvent is then distilled off in vacuo, the residue is dissolved in 50 ml of water and the solution is neutralised with dilute hydrochloric acid and extracted several times with ethyl acetate. The extracts are dried and concentrated. The residue is purified by column chromatography on silica gel (chloroform:methanol=10:1). 2.2 g of 1-[4-(3-cyano-1,2-dihydro-6-methyl-2-oxo-pyridin-5-yl)-penoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan-2-ol are obtained.
Name
1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol
Quantity
9 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH:3]=[C:4]([C:8]1[CH:32]=[CH:31][C:11]([O:12][CH2:13][CH:14]([OH:30])[CH2:15][N:16]2[CH2:21][CH2:20][N:19]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[O:28][CH3:29])[CH2:18][CH2:17]2)=[CH:10][CH:9]=1)[C:5](=O)[CH3:6].C(=O)([O-])[O-].[K+].[K+].[C:40]([CH2:42][C:43]([NH2:45])=[O:44])#[N:41]>C(#N)C.S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:40]([C:42]1[C:43](=[O:44])[NH:45][C:5]([CH3:6])=[C:4]([C:8]2[CH:32]=[CH:31][C:11]([O:12][CH2:13][CH:14]([OH:30])[CH2:15][N:16]3[CH2:17][CH2:18][N:19]([C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=4[O:28][CH3:29])[CH2:20][CH2:21]3)=[CH:10][CH:9]=2)[CH:3]=1)#[N:41] |f:1.2.3,6.7|
|
Inputs


Step One
|
Name
|
1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=C(C(C)=O)C1=CC=C(OCC(CN2CCN(CC2)C2=C(C=CC=C2)OC)O)C=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0.67 g
|
|
Type
|
catalyst
|
|
Smiles
|
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is then distilled off in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in 50 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extracts are dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by column chromatography on silica gel (chloroform:methanol=10:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C(NC(=C(C1)C1=CC=C(OCC(CN2CCN(CC2)C2=C(C=CC=C2)OC)O)C=C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 23.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
